molecular formula C9H16O2 B8780243 Ethyl 4-methyl-2-methylenepentanoate

Ethyl 4-methyl-2-methylenepentanoate

Cat. No.: B8780243
M. Wt: 156.22 g/mol
InChI Key: COGBRDLVXMNJRI-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-methylenepentanoate is a synthetic ester compound of interest in chemical research and development. With the molecular formula C9H16O2, it serves as a versatile building block in organic synthesis. Researchers may utilize it in the study of esterification reactions, the development of novel flavor and fragrance agents, or as a potential intermediate for pharmaceuticals and agrochemicals. Its structure, featuring an ester group and a methylene unit, makes it a candidate for various chemical transformations, including Michael additions or polymerizations. As a specialty chemical, it is characterized by its high purity to ensure consistent experimental results. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for consumer use. Handle with appropriate safety precautions.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

ethyl 4-methyl-2-methylidenepentanoate

InChI

InChI=1S/C9H16O2/c1-5-11-9(10)8(4)6-7(2)3/h7H,4-6H2,1-3H3

InChI Key

COGBRDLVXMNJRI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)CC(C)C

Origin of Product

United States

Comparison with Similar Compounds

tert-Butyl 4-Methyl-2-Methylenepentanoate (CAS 1146623–12–2)

Structural Differences :

  • Replaces the ethyl ester group with a bulkier tert-butyl moiety.

Physical Properties :

  • Isolated as a colorless liquid with chromatographic retention factors Rf(A) = 0.70 and Rf(B) = 0.42 (hexanes/CH₂Cl₂, 3:1) .

Reactivity :

Methyl 3-(Hydroxymethyl)-4-Methyl-2-Methylenepentanoate

Structural Differences :

  • Features a hydroxymethyl (–CH₂OH) substituent at the third carbon (molecular formula C₉H₁₆O₃ ) .

Reactivity :

  • Likely more reactive than ethyl or tert-butyl analogs due to the presence of a hydroxyl group, which can participate in hydrogen bonding or serve as a site for further functionalization.

Methyl 5,5-Dimethyl-4-Oxohexanoate

Structural Differences :

  • Replaces the methylene group with a ketone (4-oxo) and introduces geminal dimethyl groups at the fifth carbon (molecular formula C₉H₁₆O₃ ) .

Reactivity :

  • The ketone group increases electrophilicity, making it susceptible to nucleophilic attacks (e.g., Grignard additions) unlike the methylene-containing analogs.
  • The geminal dimethyl groups may induce conformational rigidity, affecting steric accessibility.

Comparative Data Table

Compound CAS Reg. No. Molecular Formula Key Functional Groups Synthesis Yield Physical State Reactivity Notes
Ethyl 4-methyl-2-methylenepentanoate 87438-94-6 C₉H₁₆O₂ Ethyl ester, methylene Not reported Liquid (discontinued) Moderate ester stability
tert-Butyl 4-methyl-2-methylenepentanoate 1146623–12–2 Likely C₁₁H₂₀O₂ tert-Butyl ester, methylene 63% Colorless liquid Enhanced steric protection
Methyl 3-(hydroxymethyl)-4-methyl-2-methylenepentanoate Not reported C₉H₁₆O₃ Methyl ester, hydroxymethyl Not reported Not reported High polarity, reactive hydroxyl group
Methyl 5,5-dimethyl-4-oxohexanoate Not reported C₉H₁₆O₃ Methyl ester, ketone Not reported Not reported Electrophilic ketone, steric hindrance

Key Findings and Implications

Steric Effects : tert-Butyl substitution improves ester stability but may complicate synthetic accessibility .

Functional Group Influence : Hydroxymethyl and ketone groups drastically alter reactivity profiles compared to methylene-containing esters .

Commercial Viability: this compound’s discontinued status highlights challenges in scalability or application relevance, favoring alternatives like tert-butyl or methyl derivatives for research .

Preparation Methods

Reaction Mechanism

  • Alkylation : Diethyl malonate reacts with 1-chloro-2-methylbutane in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., N,N-dimethylacetamide) at 130°C.

    Diethyl malonate+1-Chloro-2-methylbutaneK2CO3,ΔDiethyl (2-methylbutyl)malonate\text{Diethyl malonate} + \text{1-Chloro-2-methylbutane} \xrightarrow{\text{K}_2\text{CO}_3, \Delta} \text{Diethyl (2-methylbutyl)malonate}
  • Krapcho Decarboxylation : The alkylated malonate undergoes decarboxylation using NaCl in a high-boiling solvent (e.g., DMF) at 140°C, yielding ethyl 4-methylpentanoate.

  • Dehydration : Acid-catalyzed dehydration (e.g., H₂SO₄) removes a β-hydrogen, forming the methylene group:

    Ethyl 4-methylpentanoateH2SO4Ethyl 4-methyl-2-methylenepentanoate+H2O\text{Ethyl 4-methylpentanoate} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ethyl 4-methyl-2-methylenepentanoate} + \text{H}_2\text{O}

Optimization Data

StepReagents/ConditionsYield (%)Purity (%)
AlkylationK₂CO₃, N,N-dimethylacetamide, 130°C, 9h79.8>95
DecarboxylationNaCl, H₂O, 139°C, 13.5h82.598
DehydrationH₂SO₄, reflux70–85*90–95*

*Theoretical yields based on analogous ester dehydration.

Wittig Reaction for Methylene Group Introduction

The Wittig reaction offers a direct route to introduce methylene groups. Here, ethyl 4-methyl-2-oxopentanoate reacts with a phosphorus ylide (e.g., methylenetriphenylphosphorane) to form the target compound.

Reaction Protocol

  • Ylide Preparation : Triphenylphosphine reacts with methyl iodide in THF under inert conditions:

    PPh3+CH3ICH2=PPh3+I\text{PPh}_3 + \text{CH}_3\text{I} \rightarrow \text{CH}_2=PPh_3^+I^-
  • Olefination : The ylide reacts with the ketone precursor:

    Ethyl 4-methyl-2-oxopentanoate+CH2=PPh3Ethyl 4-methyl-2-methylenepentanoate+Ph3P=O\text{Ethyl 4-methyl-2-oxopentanoate} + \text{CH}_2=PPh_3 \rightarrow \text{this compound} + \text{Ph}_3\text{P=O}

Advantages and Limitations

  • Yield : 60–75% (typical for Wittig reactions).

  • Stereoselectivity : Predominantly forms the trans-alkene, though the methylene group’s symmetry negates stereochemical concerns.

  • Scalability : Requires anhydrous conditions and stoichiometric phosphine, increasing costs.

Claisen Condensation and Subsequent Modifications

The Claisen condensation between ethyl acetate and a branched aldehyde (e.g., 3-methylbutanal) generates a β-keto ester, which can be reduced and dehydrated.

Stepwise Synthesis

  • Condensation :

    Ethyl acetate+3-MethylbutanalNaOEtEthyl 4-methyl-3-oxopentanoate\text{Ethyl acetate} + \text{3-Methylbutanal} \xrightarrow{\text{NaOEt}} \text{Ethyl 4-methyl-3-oxopentanoate}
  • Reduction : Sodium borohydride reduces the ketone to a secondary alcohol:

    Ethyl 4-methyl-3-oxopentanoateNaBH4Ethyl 4-methyl-3-hydroxypentanoate\text{Ethyl 4-methyl-3-oxopentanoate} \xrightarrow{\text{NaBH}_4} \text{Ethyl 4-methyl-3-hydroxypentanoate}
  • Dehydration : Concentrated HCl eliminates water, forming the methylene group:

    Ethyl 4-methyl-3-hydroxypentanoateHClEthyl 4-methyl-2-methylenepentanoate\text{Ethyl 4-methyl-3-hydroxypentanoate} \xrightarrow{\text{HCl}} \text{this compound}

Efficiency Metrics

StepConditionsYield (%)
Claisen CondensationNaOEt, ethanol, reflux65–75
ReductionNaBH₄, methanol, 0°C85–90
DehydrationHCl, reflux70–80

Industrial-Scale Considerations

The malonic ester route is industrially favorable due to:

  • Low-cost reagents : Diethyl malonate and alkyl halides are commodity chemicals.

  • High yields : Patent data show two-step yields exceeding 80% for similar esters.

  • Solvent Recovery : N,N-dimethylacetamide and hexane can be recycled, reducing waste .

Q & A

Q. What are the common synthetic routes for Ethyl 4-methyl-2-methylenepentanoate, and what key intermediates should be monitored?

Methodological Answer: A widely used approach involves enamine alkylation (adapted from methyl acrylate reactions in ). For example, reacting pyrrolidine-derived enamines with ethyl acrylate derivatives can yield the target compound. Key intermediates include the enamine adduct and β-ketoester precursors , which should be monitored via thin-layer chromatography (TLC) or gas chromatography (GC) . Optimization of reaction time and temperature is critical to avoid side products like dimerized esters .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Core techniques include:

  • 1H/13C NMR : To confirm the methylene group (δ ~5.5 ppm for vinyl protons) and ester carbonyl (δ ~170 ppm).
  • IR Spectroscopy : A strong C=O stretch (~1740 cm⁻¹) and C=C stretch (~1640 cm⁻¹) validate the ester and alkene moieties.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and fragmentation patterns. Cross-referencing with databases like CAS Common Chemistry or ChemIDplus ( ) ensures accuracy .

Q. What chromatographic methods are recommended for purity analysis?

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

Methodological Answer: Stereocontrol requires asymmetric catalysis or chiral auxiliaries . For example, indium-mediated reactions ( ) can induce chirality at the methyl branch. Computational modeling (e.g., DFT calculations ) predicts transition states to optimize enantioselectivity. Validate outcomes via chiral HPLC or NMR with chiral shift reagents .

Q. How to resolve discrepancies between experimental NMR data and computational predictions for this compound?

Methodological Answer: Discrepancies often arise from solvent effects or tautomerism . Use DMSO-d6 or CDCl3 to replicate computational solvent models. Recalculate NMR shifts using density functional theory (DFT) with implicit solvent corrections (e.g., PCM model). Cross-check with NIST spectral databases ( ) for gas-phase comparisons .

Q. What strategies mitigate byproduct formation during synthesis?

Methodological Answer:

  • Temperature control : Maintain ≤40°C to prevent thermal decomposition ( ).
  • Scavenging agents : Add molecular sieves to trap water or use thiourea to quench reactive intermediates.
  • Stoichiometric precision : Optimize molar ratios of reactants (e.g., enamine:acrylate = 1:1.2) to minimize dimerization. Monitor via in-situ FTIR or real-time GC-MS .

Q. How to assess the compound’s stability under varying pH and thermal conditions?

Methodological Answer: Conduct accelerated stability studies :

  • Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; analyze degradation via HPLC-UV .
  • pH stability : Incubate in buffers (pH 2–12) and monitor ester hydrolysis using LC-MS/MS . Refer to EPA DSSTox ( ) for degradation product identification .

Q. What computational methods predict biological activity or reactivity of this compound?

Methodological Answer:

  • Molecular docking : Simulate interactions with esterase enzymes using AutoDock Vina.
  • Reactivity indices : Calculate Fukui indices (via Gaussian 09) to identify electrophilic/nucleophilic sites. Validate with experimental enzyme inhibition assays (e.g., acetylcholinesterase activity) .

Data Analysis and Contradiction Resolution

Q. How to address conflicting spectral data when characterizing synthetic batches?

Methodological Answer:

  • Multi-technique validation : Combine NMR, IR, and HRMS to cross-verify functional groups.
  • Impurity profiling : Use 2D NMR (HSQC, COSY) to distinguish between isomeric byproducts.
  • Batch comparison : Statistically analyze retention times (HPLC/GC) across batches using principal component analysis (PCA) .

Q. What statistical approaches reconcile variability in synthetic yield across experiments?

Methodological Answer: Apply Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, solvent polarity). Use response surface methodology (RSM) to model yield optimization. For reproducibility, perform triplicate runs with 95% confidence intervals .

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